molecular formula C9H12ClNO4S2 B12841863 4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride

4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride

Cat. No.: B12841863
M. Wt: 297.8 g/mol
InChI Key: DYCZIGWBVDZHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C9H13ClN2O4S2. It is a derivative of benzenesulfonyl chloride, featuring a methylsulfonamidoethyl group. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with 2-(methylsulfonamido)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonate Esters: Formed by reaction with alcohols

    Sulfonic Acids: Formed by hydrolysis

Scientific Research Applications

4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonamide and sulfonate ester functionalities.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved. The compound can also undergo hydrolysis to form sulfonic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl Chloride: A simpler analog without the methylsulfonamidoethyl group.

    4-(Trifluoromethyl)benzenesulfonyl Chloride: Contains a trifluoromethyl group instead of the methylsulfonamidoethyl group.

    4-Methylbenzenesulfonyl Chloride: Features a methyl group instead of the methylsulfonamidoethyl group.

Uniqueness

4-(2-(Methylsulfonamido)ethyl)benzenesulfonyl chloride is unique due to the presence of the methylsulfonamidoethyl group, which imparts distinct reactivity and properties. This makes it particularly useful in applications where specific sulfonamide or sulfonate ester functionalities are required.

Properties

Molecular Formula

C9H12ClNO4S2

Molecular Weight

297.8 g/mol

IUPAC Name

4-[2-(methanesulfonamido)ethyl]benzenesulfonyl chloride

InChI

InChI=1S/C9H12ClNO4S2/c1-16(12,13)11-7-6-8-2-4-9(5-3-8)17(10,14)15/h2-5,11H,6-7H2,1H3

InChI Key

DYCZIGWBVDZHJE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NCCC1=CC=C(C=C1)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.